Cupiennin-1c
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFGSLFKFLAKKVAKTVAKQAAKQGAKYIANKQTE |
Origin of Product |
United States |
Molecular Architecture and Conformational Analysis of Cupiennin 1c
Primary Structure Elucidation and Amino Acid Sequence Homologies within Cupiennin 1 Subfamily
The cupiennin 1 family consists of at least four distinct peptides: cupiennin-1a, -1b, -1c, and -1d. wikipedia.org These peptides were first isolated and identified in 2002. wikipedia.org The primary structure of the most abundant variant, cupiennin-1a, was determined using Edman degradation, while the sequences of -1b, -1c, and -1d were elucidated through a combination of sequence analysis and mass spectrometric measurements of comparative tryptic peptide mapping. wikipedia.orgnih.gov All members of this subfamily are composed of 35 amino acid residues. wikipedia.orgnih.gov
Comparative Sequence Analysis of Cupiennin-1c, -1a, -1b, and -1d Variants
The four variants within the cupiennin 1 subfamily share a high degree of sequence homology, with variations occurring at specific positions along the peptide chain. These substitutions account for the slight differences in their molecular masses and biological activities. Cupiennin-1a has a molecular mass of 3798.63 Da, while cupiennin-1b (B1578349) is slightly larger at 3800.25 Da. wikipedia.org this compound and -1d have masses of 3769.75 Da and 3795.13 Da, respectively, and are found in very low concentrations. wikipedia.org
The amino acid sequences reveal a conserved pattern, particularly in the N-terminal region, which is characterized by repeats where lysine (B10760008) is frequently found. wikipedia.org The differences are mainly concentrated in the N- and C-terminal ends of the peptides. wikipedia.org
Below is a comparative table of the amino acid sequences for the Cupiennin 1 subfamily variants.
| Peptide Variant | Amino Acid Sequence | UniProt Accession |
|---|---|---|
| Cupiennin-1a | GFGALFKFLAKKVAKTVAKQAAKQGAKYVVNKQME | P83619 uniprot.org |
| Cupiennin-1b | GFGSLFKFLAKKVAKTVAKQAAKQGAKYIANKQME | P83620 uniprot.org |
| This compound | GFGSLFKFLAKKVAKTVAKQAAKQGAKYVANKQIE | P83621 uniprot.org |
| Cupiennin-1d | GFGSLFKFLAKKVAKTVAKQAAKQGAKYVANKHMQ | P83622 cpu-bioinfor.orguniprot.org |
Secondary and Tertiary Structure Propensities
The biological function of this compound is intrinsically tied to its ability to adopt specific secondary and tertiary structures, particularly upon interaction with cell membranes.
Alpha-Helical Conformation Analysis
Conformational studies reveal that cupiennin peptides have a high propensity to form an alpha-helical structure. nih.gov In aqueous solutions, the peptides are largely unstructured; however, in the presence of a membrane-mimicking environment, such as trifluoroethanol (TFE) or negatively charged lipid bilayers, they adopt a distinct helical conformation. frontiersin.org Specifically, nuclear magnetic resonance (NMR) studies on the closely related Cupiennin-1a have shown that it forms a helix-hinge-helix structure. pnas.org This structure consists of an N-terminal alpha-helix and a C-terminal alpha-helix connected by a flexible hinge region. This flexible linker may allow the two helical segments to orient independently for optimal interaction with the membrane surface. pnas.org
Amphipathic Character and its Structural Basis
The alpha-helical structure of this compound is distinctly amphipathic, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) faces. This characteristic is fundamental to its membrane-disrupting activity. The primary sequence is characterized by a more hydrophobic N-terminal region and a C-terminus rich in polar and charged residues. wikipedia.orgnih.gov When the peptide folds into an alpha-helix, the amino acid side chains are positioned such that one side of the helix is predominantly nonpolar and hydrophobic, while the opposite side is polar and cationic. frontiersin.org This spatial segregation of residues allows the hydrophobic face to insert into the lipid core of a cell membrane, while the cationic hydrophilic face interacts with the negatively charged phospholipid head groups on the membrane surface. uniprot.org
Absence of Disulfide Bonds and Implications for Structural Stability
A defining structural feature of the entire Cupiennin 1 family is the complete absence of cysteine residues in their amino acid sequences. wikipedia.org Consequently, these peptides cannot form disulfide bonds, which are covalent linkages that play a crucial role in stabilizing the three-dimensional structure of many other venom peptides and proteins. The lack of disulfide bridges means that the tertiary structure of this compound is not rigidly fixed. This inherent flexibility allows the peptide to remain unstructured in an aqueous environment and to undergo a conformational change to its bioactive alpha-helical state upon encountering a target membrane. This contrasts sharply with disulfide-rich toxins, which often have a pre-defined, stable structure necessary for specific receptor binding. The structural plasticity of this compound is therefore a key element of its membrane-lytic mechanism of action.
Genomic and Transcriptomic Insights into Cupiennin 1c Biosynthesis
Venom Gland Transcriptome Profiling and Precursor Identification
Comprehensive analysis of the venom gland transcriptome of Cupiennius salei has been fundamental to understanding the origins of Cupiennin-1c and its relatives. nih.govmdpi.com Initial studies relied on proteomic methods like Edman degradation and mass spectrometry to sequence the purified peptides. nih.govnih.gov However, the application of high-throughput sequencing technologies, specifically 454- and Illumina sequencing, has provided a deeper insight into the genetic blueprint of these peptides. nih.gov
This transcriptomic approach led to the identification of the precursor molecules that encode the cupiennins. nih.gov The analysis revealed that an astonishing 53% of all expressed sequences in the venom gland, based on normalized read counts (Transcripts Per Million), belong to venom-gland specific peptides and proteins. mdpi.com Within this vast library of transcripts, researchers identified four distinct transcript families that are responsible for the expression of 179 different linear peptides, including the cupiennins. nih.govresearchgate.net This finding underscores a highly efficient mechanism for producing a diverse arsenal (B13267) of venom components from a limited number of genes.
Complex Precursor Structures and Processing Pathways
The cupiennin precursors exhibit a complex architecture that deviates significantly from the simple "signal peptide-propeptide-mature peptide" structure. researchgate.net Instead, they are polyprotein precursors containing multiple, distinct peptide products within a single open reading frame. This intricate arrangement allows for the coordinated synthesis of a suite of venom components. nih.govresearchgate.net
| Precursor Component | Description | Function | Source |
| Signal Peptide | A short sequence at the N-terminus. | Directs the precursor protein for secretion. | mdpi.com |
| Anionic Propeptide | A negatively charged region following the signal peptide. | Believed to neutralize the cationic mature peptides, preventing self-toxicity and aiding in proper folding. | nih.govnih.govresearchgate.net |
| Cationic Linear Peptides | The mature peptide sequences (e.g., this compound). These are positively charged. | The active components of the venom with cytolytic and antimicrobial properties. | nih.govnih.govresearchgate.net |
| Anionic Linkers | Negatively charged sequences that separate the cationic linear peptides. | Serve as spacers and recognition sites for enzymatic cleavage. Their structure is specific to the transcript family. | nih.govnih.govresearchgate.net |
Anionic Propeptide and Linker Regions
A defining feature of the cupiennin precursor structure is the presence of an anionic propeptide at the N-terminus, which is followed by the cationic linear peptides. nih.govnih.gov These mature peptides are, in turn, separated from each other by anionic linker sequences. nih.govresearchgate.net This charge opposition is thought to be a critical neutralization strategy, preventing the highly cationic and membrane-active mature peptides from disrupting the spider's own cellular machinery during synthesis and transport. researchgate.net
The linker regions are not random spacers; they are specific to each of the four transcript families. nih.gov In the two Cupiennius species investigated, these linkers are primarily composed of 13 amino acid residues, indicating a conserved structural role. nih.gov They function as substrates for processing enzymes that precisely excise the mature peptides from the precursor chain. nih.govresearchgate.net
Enzymatic Processing and Maturation of Linear Peptides
The release of this compound and other linear peptides from the polyprotein precursor requires a series of precise enzymatic cleavage events. This post-translational processing is guided by specific motifs within the precursor sequence. mdpi.com The primary processing signal is a C-terminal motif known as a PQM (Pro-Gln-Met), with a dibasic "KR" (Lys-Arg) motif being used in some rare cases. mdpi.com
Following cleavage, many cupiennins, including this compound, undergo C-terminal amidation. nih.gov This modification is directed by a C-terminal glycine (B1666218) residue on the immature peptide and is critical for the peptide's stability and biological activity. mdpi.comnih.gov The final mature this compound is a 35-amino acid, highly cationic peptide. wikipedia.orgnih.gov
Gene Expression Regulation and Transcriptional Diversity of Cupiennin Genes
The diversity of cupiennin peptides is not the result of a vast number of individual genes. Instead, it arises from the expression of just four major transcript families that encode numerous peptide variants. nih.govresearchgate.net This system represents a remarkable example of genetic economy, generating a wide array of 179 linear peptides from a small set of gene templates. nih.gov
This diversity is achieved through variations in the sequences of the encoded peptides within each transcript family. researchgate.net For instance, the Cupiennin-1 family, which includes this compound, consists of several highly similar peptides that differ slightly in their amino acid sequence, particularly at the N- and C-terminal ends. wikipedia.org Sequence analysis of the different cupiennin families, such as Cu 1, Cu 3, and Cu 4, highlights both conserved positions and regions of high variability, which contributes to the functional range of the venom. researchgate.net This transcriptional diversity allows the spider to fine-tune its venom composition, likely providing an evolutionary advantage for subduing different types of prey or defending against various threats. nih.govresearchgate.net
Mechanistic Elucidation of Cupiennin 1c Bioactivity at the Cellular and Molecular Levels
Membrane Interaction and Disruption Mechanisms
The primary mode of action for Cupiennin-1c, like other antimicrobial peptides (AMPs), involves the disruption of cellular membrane integrity. nih.gov This process is governed by a series of physicochemical interactions between the peptide and the lipid bilayer of target cells.
Lipid Bilayer Perturbation Models (e.g., Toroidal Pore Formation)
The leading model to explain the membrane-disrupting activity of cupiennins, including this compound, is the formation of toroidal pores. researchgate.netresearchgate.net This model proposes that the peptides initially bind to the membrane surface and, upon reaching a critical concentration, insert into the lipid bilayer. In the toroidal pore model, the lipid monolayers bend continuously from the outer to the inner leaflet, lining the pore alongside the inserted peptides. This creates a hydrophilic channel through the membrane, leading to leakage of cellular contents and ultimately cell death. nih.govmdpi.com
Solid-state NMR studies on the related peptide Cupiennin-1a support this mechanism, indicating that it induces the formation of toroidal pores in anionic lipid bilayers. researchgate.netresearchgate.net This process is facilitated by the peptide's amphipathic α-helical structure, which allows it to interact with both the hydrophobic core and the polar head groups of the lipid membrane. researchgate.netnih.gov The helix-hinge-helix structure observed in Cupiennin-1a is thought to be crucial, allowing the N-terminal amphipathic helix and the C-terminal polar helix to orient independently for optimal membrane interaction. nih.gov
| Model | Description | Relevance to this compound |
|---|---|---|
| Toroidal Pore | Peptides insert into the membrane, inducing the lipid monolayers to bend and line the pore along with the peptides. This creates a hydrophilic channel. | This is the most supported model for cupiennins, explaining the leakage of cellular contents. researchgate.netresearchgate.netresearchgate.net |
| Barrel-Stave | Peptides oligomerize and insert into the membrane to form a barrel-like structure with a central pore. | While a common model for other AMPs, it is less favored for cupiennins compared to the toroidal pore model. mdpi.comremedypublications.com |
| Carpet | Peptides accumulate on the membrane surface in a carpet-like manner, disrupting the bilayer structure without forming discrete pores. | This mechanism may play an initial role in peptide accumulation before pore formation. mdpi.comresearchgate.net |
Role of Membrane Composition and Surface Charge in Peptide Binding
The interaction of this compound with cellular membranes is highly dependent on the lipid composition and surface charge of the target membrane. Cupiennins are highly cationic peptides, possessing a significant positive charge at physiological pH. wikipedia.orgnih.gov This positive charge facilitates the initial electrostatic attraction to negatively charged components on cell surfaces. researchgate.netnih.gov
Studies on Cupiennin-1a have demonstrated a strong interaction with negatively charged vesicles composed of 1-palmitoyl-2-oleoyl phosphatidyl-DL-glycerol (POPG), while showing weak interaction with zwitterionic 1-palmitoyl-2-oleoyl phosphatidylcholine (POPC) vesicles. nih.gov This preferential binding to anionic lipids is a key factor in the selective targeting of microbial cells, which typically have a higher content of negatively charged phospholipids (B1166683) in their membranes compared to eukaryotic cells. core.ac.uk Furthermore, the presence of negatively charged sialic acids on the surface of erythrocytes has been shown to enhance the binding and hemolytic activity of Cupiennin-1a. researchgate.netnih.gov
The amphipathic nature of cupiennins, with a hydrophobic N-terminal region and a more polar C-terminal region, is crucial for their membrane activity. wikipedia.orgnih.gov The initial electrostatic interaction brings the peptide into close proximity with the membrane, allowing the hydrophobic portion to insert into the lipid bilayer's core, driven by hydrophobic interactions. researchgate.net
Target-Specific Molecular Interactions (Excluding Human Therapeutic Targets)
Beyond its direct membrane-disrupting activities, this compound and its analogues have been shown to interact with specific molecular targets, modulating their function.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
A notable activity of Cupiennin-1a, a close relative of this compound, is its ability to inhibit the formation of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS). researchgate.netnih.gov This inhibitory effect occurs at sub-micromolar concentrations, suggesting a specific interaction rather than a general disruptive effect. researchgate.net
The mechanism underlying the inhibition of nNOS by Cupiennin-1a involves its interaction with the regulatory protein calcium-calmodulin (CaM). researchgate.netnih.gov nNOS activity is dependent on its association with the Ca²⁺/CaM complex. Cupiennin-1a has been shown to form a stable 1:1 complex with CaM. nih.gov This binding event is demonstrated by chemical shift changes observed in the heteronuclear single quantum coherence (HSQC) NMR spectrum of ¹⁵N-labeled CaM upon the addition of Cupiennin-1a. nih.gov By sequestering CaM, Cupiennin-1a effectively prevents the activation of nNOS, thereby inhibiting the production of nitric oxide. researchgate.netnih.gov This dual-action capability—disrupting membranes and inhibiting intracellular enzymes—highlights the sophisticated functionality of these spider venom peptides. researchgate.net
| Peptide | Molecular Target | Mechanism of Action | Reported IC₅₀ |
|---|---|---|---|
| Cupiennin-1a | Neuronal Nitric Oxide Synthase (nNOS) | Forms a 1:1 complex with the regulatory protein Calcium-Calmodulin (CaM), preventing nNOS activation. researchgate.netnih.gov | 1.3 ± 0.3 µM researchgate.netnih.gov |
Stoichiometric Binding Analyses
Detailed stoichiometric analyses for this compound itself are not extensively documented, however, studies on its close analogue, Cupiennin-1a, provide significant insights into the binding mechanisms that are likely conserved across the family due to high structural and sequence similarity. Research on Cupiennin-1a has demonstrated a specific interaction with the regulatory protein calcium-calmodulin. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate this interaction. The addition of Cupiennin-1a to a solution of ¹⁵N-labelled calcium-calmodulin induced significant chemical shift changes in the heteronuclear single quantum coherence (HSQC) spectrum of the protein. researchgate.net These changes are indicative of a direct binding event. The NMR data strongly suggest that Cupiennin-1a and calcium-calmodulin form a complex with a 1:1 stoichiometry. researchgate.net This finding is significant as it reveals that the bioactivity of cupiennins is not limited to membrane disruption but also involves specific interactions with intracellular protein targets. researchgate.net
| Parameter | Finding | Method | Reference |
| Binding Target | Calcium-Calmodulin | NMR Spectroscopy | researchgate.net |
| Stoichiometry | 1:1 (Cupiennin-1a:Calmodulin) | NMR Spectroscopy | researchgate.net |
| Interaction Evidence | Chemical shift changes in HSQC spectrum | NMR Spectroscopy | researchgate.net |
Interactions with Prokaryotic Cellular Components
This compound exhibits potent antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative species. wikipedia.orguniprot.org Its efficacy has been demonstrated against pathogens such as Escherichia coli, Enterococcus faecalis, Pseudomonas aeruginosa, and Staphylococcus aureus. uniprot.orgnih.gov
The primary mechanism of action against prokaryotic cells is the permeabilization and destruction of the cell membrane. nih.govresearchgate.net This process is initiated by electrostatic interactions between the highly cationic peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com
Following this initial attraction, the peptide inserts into the lipid bilayer. Conformational studies indicate that cupiennins adopt an α-helical structure in the presence of negatively charged membranes. researchgate.net This amphipathic helix aligns itself parallel to the membrane surface and then inserts into the hydrophobic core. Evidence from solid-state NMR spectroscopy on model phospholipid bilayers interacting with Cupiennin-1a suggests the formation of "toroidal pores" as the mechanistic basis for membrane lysis. researchgate.netresearchgate.net In the toroidal pore model, the peptide molecules aggregate and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled channel lined by both the peptides and the lipid head groups. This disruption leads to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. mdpi.com
| Organism Type | Examples | Reported Effect |
| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Antimicrobial activity, Membrane lysis |
| Gram-Positive Bacteria | Staphylococcus aureus, Enterococcus faecalis | Antimicrobial activity, Membrane lysis |
Interactions with Eukaryotic Parasitic Cell Structures
The cytolytic activity of the cupiennin family extends to eukaryotic parasites. researchgate.netnih.gov Research has shown that these peptides are effective against protozoan parasites, including Trypanosoma species and Plasmodium, the causative agent of malaria. wikipedia.orgresearchgate.netnih.gov
The mechanism of action against these parasitic cells is also believed to be primarily membranolytic, similar to their effect on bacteria and other eukaryotic cells. researchgate.netresearchgate.net The initial binding is likely facilitated by electrostatic interactions with negatively charged molecules on the parasite's surface membrane. For instance, the presence of negatively charged sialic acids on the outer leaflet of erythrocytes (which are host cells for Plasmodium) has been shown to be important for the binding and hemolytic activity of Cupiennin-1a. researchgate.netresearchgate.net It is plausible that similar surface molecules on parasitic protozoa serve as initial attachment points for this compound.
Following binding, the peptide disrupts the membrane integrity, leading to cell lysis. researchgate.net The ability of this compound to act on a diverse range of cell types, from prokaryotes to eukaryotic parasites and even certain cancer cells, underscores its function as a broad-spectrum, membrane-active cytolytic peptide. researchgate.netresearchgate.netnih.gov The subtle differences in membrane composition between various cell types may influence the specific efficacy and mechanism of lysis. researchgate.netresearchgate.net
| Parasite | Disease | Reported Effect of Cupiennins |
| Trypanosoma sp. | Trypanosomiasis | Antiprotozoal / Cytolytic activity |
| Plasmodium sp. | Malaria | Antiprotozoal / Cytolytic activity |
Synergistic and Functional Integration of Cupiennin 1c Within the Venom System
Contribution to Venom Efficacy in Prey Immobilization
This membrane-destroying action is considered a crucial step in the envenomation process. nih.gov It is hypothesized that by compromising the integrity of cell membranes in the prey's tissue, cupiennins facilitate the penetration and spread of other venom components, particularly the neurotoxins, to their specific targets within the nervous system. researchgate.netnih.gov This action helps to overcome physiological barriers and ensures that the neurotoxins can act more quickly and efficiently, leading to faster prey immobilization. The high K+ ion concentration in the venom also contributes synergistically to the activity of neurotoxins but does not influence the effectiveness of cupiennins. biologists.com
Cooperative Interactions with Neurotoxin Components (e.g., CSTX Peptides)
A defining feature of the cupiennin family is its powerful synergistic interaction with the main neurotoxic peptides in the venom, known as the Cupiennius salei toxins (CSTX). wikipedia.orgresearchgate.net These interactions are not merely additive; the combined effect of cupiennins and neurotoxins is significantly greater than the sum of their individual activities. biologists.compnas.org This cooperative action is a highly evolved biochemical strategy that maximizes the venom's potency while allowing the spider to use its venom more economically. pnas.orgscispace.com
The primary mechanism by which cupiennins enhance neurotoxin efficacy is by facilitating their access to target sites. pnas.orgnih.gov Cupiennins are cationic, α-helical peptides that interact with and disrupt cell membranes. nih.govrsc.org This cytolytic activity is believed to create pores or transient disruptions in the membranes of various cells, including those that form barriers to the nervous system. nih.govnih.gov
This membrane disruption acts as a "spreading factor," complementing the function of other venom enzymes like hyaluronidase (B3051955). mdpi.comresearchgate.net By compromising cellular integrity at the site of the bite, cupiennins allow the CSTX neurotoxins, which target specific ion channels in the nervous system, to diffuse more rapidly and effectively into the prey's hemolymph and subsequently reach their neuronal targets. pnas.orgresearchgate.net It is assumed that this nonspecific cytolytic activity gives neurotoxins like CSTX-1 and CSTX-13 better access to their targets. pnas.org This enhancement is so significant that cupiennin-1a can dramatically increase the efficacy of neurotoxins even when applied at a completely non-toxic concentration. biologists.comscispace.com
The synergy between cupiennins and CSTX peptides results in a potent, non-additive increase in insecticidal activity. biologists.com Studies using Drosophila have demonstrated this effect clearly. When administered alone in a low, non-lethal concentration, cupiennin-1a causes no mortality. However, when co-injected with neurotoxins like CSTX-1, CSTX-9, or CSTX-13, it increases their lethal effect by up to 65%, causing mortality to rise dramatically. biologists.compnas.org
For instance, one study showed that co-injection of a non-toxic dose of cupiennin-1a with CSTX-1 increased the mortality of flies from 27% to 92%. biologists.com A similar effect was observed with other neurotoxins, highlighting a broad synergistic relationship. biologists.com This enhancement occurs with cupiennins at their physiological concentrations in the venom, indicating that this synergy is a fundamental part of the spider's natural predation strategy. biologists.comscispace.com Furthermore, a specific neurotoxin, the two-chain peptide CSTX-13, acts as a powerful enhancer for other neurotoxins like CSTX-1, an effect that is itself amplified in the presence of cupiennin-1a. biologists.compnas.org
| Peptide(s) Injected | Mortality Rate (%) | Observation |
|---|---|---|
| CSTX-1 (alone) | 27% | Base neurotoxin activity at test concentration. |
| CSTX-1 + Cupiennin-1a | 92% | Significant synergistic increase in mortality. biologists.com |
| CSTX-9 (alone) | 35% | Base neurotoxin activity at test concentration. |
| CSTX-9 + Cupiennin-1a | 78% | Significant synergistic increase in mortality. biologists.com |
| CSTX-13 (alone) | 39% | Base neurotoxin activity at test concentration. |
| CSTX-13 + Cupiennin-1a | 97% | Significant synergistic increase in mortality. biologists.com |
| Peptide | LD₅₀ (pmol/mg fly) | Relative Toxicity |
|---|---|---|
| CSTX-1 | 0.535 | Highly Toxic |
| CSTX-9 | 45.54 | ~85x less toxic than CSTX-1 |
| CSTX-13 | 111.2 | ~208x less toxic than CSTX-1 |
| Cupiennins | 4.7 - 7.9 | Moderately Toxic |
| CSTX-13 / CSTX-1 (Combined) | 0.075 | ~1487x more toxic than CSTX-13 alone. mdpi.comnih.gov |
Enhancement of Neurotoxin Access to Target Sites
Ecological and Evolutionary Role of Cupiennin-1c in Spider Predation and Defense
From an ecological and evolutionary perspective, the inclusion of synergistic peptides like this compound in the venom of C. salei is a sophisticated adaptation for an active hunter. This spider does not build a web to trap prey and therefore relies on immediate incapacitation upon attack. wikipedia.org The synergistic venom cocktail ensures that a wide range of prey, which may have different sensitivities to specific neurotoxins, can be rapidly subdued. biologists.comresearchgate.net This reduces the risk of prey escaping or injuring the spider in a struggle.
The evolution of a multicomponent venom with synergistic interactions represents a highly efficient strategy. pnas.org It allows the spider to produce a potent effect with a smaller quantity of each individual toxin, which is metabolically less expensive. researchgate.net The development of peptides with dual functions—cytolytic and neurotoxic-enhancing—is an important evolutionary mechanism in spider venoms. nih.gov Furthermore, cupiennins serve a dual role by not only participating in predation but also providing antimicrobial protection to the venom gland itself, preventing infections. biologists.comscispace.comfrontiersin.org The presence of a complex mixture of toxins, including enhancers like cupiennins, also makes it more difficult for prey populations to develop resistance compared to a venom dominated by a single toxin. researchgate.net
Comparative and Evolutionary Biology of Cupiennin Peptides
Phylogenetic Relationships and Diversification of Cupiennin Sequences
The evolutionary history of cupiennin peptides is intrinsically linked to the diversification of the spiders that produce them. The genus Cupiennius, belonging to the family Trechaleidae, comprises wandering spiders found from southern Mexico to South America. scielo.brscielo.br Phylogenetic studies based on molecular data, such as the mitochondrial cytochrome c oxidase subunit I (COI) gene, have been instrumental in clarifying the relationships within this genus. scielo.br
Analysis of COI sequences has confirmed that the genus Cupiennius is a monophyletic group. For instance, research on species from southern Mexico revealed a sister relationship between Cupiennius salei, the source of cupiennin-1c, and Cupiennius chiapanensis. scielo.brscielo.br Sequence analysis showed approximately 94% identity in the COI gene between these two species. scielo.br Such studies, which measure genetic distances and infer evolutionary trees, provide a framework for understanding the species-level divergence that parallels the evolution of their complex venom components.
Within a single species, Cupiennius salei, a family of closely related cupiennin peptides has been identified, pointing to a process of gene duplication and diversification. nih.gov The cupiennin 1 family consists of at least four distinct peptides: cupiennin 1a, 1b, 1c, and 1d. wikipedia.org These peptides were isolated from the same venom source and share a conserved structure of 35 amino acid residues, a highly cationic nature with a physiological charge of +8, and a C-terminal amidation. nih.gov Their amino acid sequences, however, show minor variations, which were determined through a combination of Edman degradation and mass spectrometry. nih.govwikipedia.org This micro-diversification within a single venom system suggests that an ancestral cupiennin gene underwent duplication events, followed by point mutations that resulted in a suite of peptides with slightly different sequences and potentially subtly different biological activities.
Table 1: Properties of Cupiennin 1 Family Peptides from C. salei
| Peptide Name | Molecular Mass (Da) | Relative Abundance |
|---|---|---|
| Cupiennin 1a | 3798.63 | Most abundant |
| Cupiennin 1b | 3800.25 | Less abundant |
| Cupiennin 1c | 3769.75 | Very low concentration |
| Cupiennin 1d | 3795.13 | Very low concentration |
Data sourced from multiple references. scielo.brwikipedia.org
Comparative Analysis with Other Antimicrobial Peptides from Diverse Organisms (e.g., Insect Defensins, Frog Magainins)
This compound and its related peptides belong to the broad class of antimicrobial peptides (AMPs), which are key components of the innate immune system across the animal kingdom. frontiersin.org Structurally, cupiennins are linear, cationic peptides that lack cysteine residues. wikipedia.org Conformational studies show they have a high potential to form an amphipathic α-helical structure, particularly in the presence of membranes. nih.govacs.org This structure is characterized by a hydrophobic face and a polar, positively charged face, which is crucial for their membrane-disrupting activity. nih.gov
This structural and functional motif is common among many AMPs from other organisms, allowing for a comparative analysis.
Insect Defensins: Defensins are a widespread family of AMPs in insects. Like cupiennins, they are cationic and combat microbial invaders. However, a primary structural difference is that most insect defensins possess a characteristic cysteine-stabilized α-helix/β-sheet (CS-α/β) motif, where disulfide bridges maintain a stable fold. researchgate.netnih.gov Cupiennins, being linear and lacking cysteines, represent a different structural class. Despite this, the minimal inhibitory concentrations of cupiennins against various bacteria are comparable to those of insect defensins, suggesting they have evolved to be equally potent through a different structural solution. researchgate.net
Frog Magainins: Discovered in the skin of the African clawed frog (Xenopus laevis), magainins are another classic example of linear, α-helical AMPs. They share significant parallels with cupiennins. Both are relatively short (magainins are ~23 amino acids), cationic, and form an amphipathic α-helix upon interacting with bacterial membranes. Their mode of action is believed to involve the permeabilization of the cell membrane, leading to lysis. The "carpet" or "toroidal pore" models proposed for magainin action are likely applicable to cupiennins as well, where the peptides accumulate on the membrane surface before disrupting it. nih.gov
The primary distinction lies in their origin and specific sequence. While both are potent antimicrobial agents, their evolutionary paths are entirely separate. Cupiennins are components of a predatory venom, where they exhibit cytolytic, insecticidal, and hemolytic activities in addition to their antimicrobial function. nih.govwikipedia.org This dual role in both defense against microbes and offense against prey or predators is a hallmark of many venom-derived AMPs.
Table 2: Comparative Features of this compound and Other AMPs
| Feature | This compound | Insect Defensins | Frog Magainins |
|---|---|---|---|
| Primary Structure | Linear, 35 amino acids, no cysteine | Contains 6-8 cysteine residues | Linear, ~23 amino acids, no cysteine |
| Secondary Structure | Amphipathic α-helix | Cysteine-stabilized α/β fold | Amphipathic α-helix |
| Charge | Highly Cationic (+8) | Cationic | Cationic |
| Primary Function | Antimicrobial, Cytolytic, Insecticidal | Innate Immunity (Antimicrobial) | Innate Immunity (Antimicrobial) |
| Origin | Spider Venom | Hemolymph / Fat Body | Frog Skin Secretions |
Data sourced from multiple references. nih.govresearchgate.netnih.govresearchgate.net
Evolutionary Pathways of Toxin Recruitment and Neofunctionalization in Venom Glands
The evolution of complex venom arsenals in spiders is a prime example of molecular innovation. Venom toxins are widely believed to have evolved from ancestral body proteins that originally served normal physiological functions. researchgate.net The evolutionary process typically involves gene duplication, followed by the recruitment of one gene copy into the venom gland's expression profile. This recruited gene then undergoes neofunctionalization, accumulating mutations that enhance its toxicity and effectiveness for prey capture or defense. researchgate.netnih.gov
The evolutionary origin of cupiennins appears to follow this paradigm. Many spider venom peptides, particularly neurotoxins, are rich in disulfide bonds and belong to the inhibitor cystine knot (ICK) family. nih.gov It has been proposed that these ICK toxins evolved from ancestral defensin-like peptides involved in the immune system. frontiersin.org
Although cupiennins are linear and lack the cystine knot, their origin is also hypothesized to be linked to immune-related peptides. Research on the venom gland transcriptome of Cupiennius salei has identified transcripts for defensin-like peptides. mdpi.com The presence of these immune-type molecules in the venom gland provides a crucial link, suggesting that cupiennins were likely recruited from an ancestral gene encoding an antimicrobial peptide used for innate immunity. researchgate.netmdpi.com
Advanced Methodologies in Cupiennin 1c Research
High-Resolution Spectroscopic Techniques for Structural and Interaction Studies (e.g., NMR, CD, ESI-MS)
The precise characterization of Cupiennin-1c and its analogues relies heavily on high-resolution spectroscopic methods. These techniques are fundamental for determining the peptide's primary, secondary, and tertiary structures, as well as for understanding its interactions with biological membranes.
Electrospray Ionization-Mass Spectrometry (ESI-MS) has been a cornerstone for the initial identification and sequencing of the cupiennin peptide family, including this compound. nih.govwikipedia.org This technique provides highly accurate mass measurements, which is the first step in characterization. For this compound, ESI-MS determined a molecular mass of 3769.75 Da. wikipedia.orgingentaconnect.com In combination with methods like Edman degradation, MS has been used for comparative tryptic peptide mapping to elucidate the full amino acid sequences of Cupiennin-1a, 1b, 1c, and 1d. nih.govwikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in determining the three-dimensional structure of cupiennins. Studies on the closely related and most abundant analogue, Cupiennin-1a, revealed that the peptide is unstructured in a simple aqueous solution but adopts a distinct helix-hinge-helix structure in membrane-mimicking environments. scispace.comnih.gov This structure is crucial for its biological activity, allowing the amphipathic N-terminal helix and the polar C-terminal helix to orient independently for optimal interaction with and disruption of cell membranes. nih.gov Solid-state NMR has further detailed these interactions, showing that Cupiennin-1a preferentially interacts with anionic lipids, which are characteristic of bacterial membranes. nih.gov
Circular Dichroism (CD) Spectroscopy complements NMR studies by providing insights into the secondary structure of the peptide under various conditions. subr.edu CD analysis confirmed that cupiennins are largely unstructured or in a random coil state in aqueous buffers but transition to a predominantly α-helical conformation in the presence of membrane-mimetic solvents or lipid vesicles. nih.govresearchgate.netresearchgate.net This conformational change upon encountering a membrane is a hallmark of many membrane-active peptides and is directly linked to their cytolytic mechanism.
| Technique | Application in Cupiennin Research | Key Findings | Reference |
|---|---|---|---|
| ESI-MS | Identification, sequencing, and mass determination | Determined molecular mass of this compound (3769.75 Da) and other family members. | nih.govwikipedia.orgingentaconnect.com |
| NMR Spectroscopy | 3D structure determination and membrane interaction | Revealed a helix-hinge-helix structure for Cupiennin-1a in membrane environments. | scispace.comnih.gov |
| Circular Dichroism (CD) | Secondary structure analysis | Peptide is unstructured in aqueous solution but forms an α-helix upon membrane interaction. | nih.govresearchgate.net |
Bioinformatic and Computational Approaches for Peptide Design and Structure-Function Predictions
Computational tools and bioinformatic analyses are critical for accelerating research, from predicting the function of newly discovered peptides to rationally designing new ones with improved properties.
Peptide Design: A significant application of computational methods has been the rational design of Cupiennin-1a analogs. nih.gov Researchers have used the primary structure of the natural peptide as a template to create new versions aimed at reducing its high cytotoxicity towards mammalian cells while retaining or enhancing its antimicrobial or antitumor activities. nih.gov This involves targeted amino acid substitutions to alter properties like hydrophobicity, charge, and structural stability. For example, seven analogs (R1a, R1b, R2b, R3b, R6b, R8b, and R10b) were designed by reducing the peptide's size and replacing specific residues, which successfully decreased cytotoxicity. nih.gov
Structure-Function Predictions: Bioinformatic analysis of transcript sequences allows for predictions of peptide characteristics before they are even synthesized. For the 179 cupiennin variants identified through transcriptome sequencing, the predicted α-helicity was calculated to be between 44% and 75%. researchgate.net Such predictions help to classify newly found sequences and guide further experimental investigation into their potential functions. Sequence logos, which are graphical representations of conserved amino acid sequences, have been generated for different cupiennin families to highlight related structural features and differences, particularly in the C-terminal region. researchgate.net
| Approach | Objective | Example/Finding | Reference |
|---|---|---|---|
| Rational Peptide Design | Reduce cytotoxicity, enhance desired activity | Designed seven analogs of Cupiennin-1a with reduced size and specific amino acid substitutions, resulting in lower toxicity to healthy mammalian cells. | nih.gov |
| Structure-Function Prediction | Predict secondary structure from sequence | Predicted α-helicity of cupiennin variants to be between 44% and 75%. | researchgate.net |
| Sequence Alignment/Logos | Identify conserved motifs and family differences | Generated sequence logos for Cupiennin families 1, 2, 3, and 4, revealing conserved patterns and key differences. | researchgate.net |
In Vitro Cellular and Biochemical Assays for Bioactivity Profiling
A diverse array of in vitro assays has been employed to create a comprehensive bioactivity profile for cupiennins, revealing their potent but broad-spectrum cytolytic effects.
Antimicrobial and Cytotoxicity Assays: The bioactivity of cupiennins is most frequently assessed through liquid growth inhibition assays to determine their Minimal Inhibitory Concentration (MIC) against a panel of bacteria. nih.govresearchgate.net These peptides show potent activity against both Gram-positive and Gram-negative bacteria in the submicromolar range. nih.govwikipedia.org To evaluate their effect on eukaryotic cells, researchers use cytotoxicity assays, such as the MTT assay, on various cell lines. nih.gov Cupiennin-1a and its analogs have demonstrated significant antitumor activity against breast adenocarcinoma cell lines MCF-7 and MDA-MB-231. nih.gov Further assays have confirmed their insecticidal activity against agricultural pest cells (Spodoptera frugiperda, SF21) and lytic activity against human erythrocytes (hemolysis). researchgate.netnih.gov
Antiparasitic and Biochemical Assays: The functional screening of cupiennins extends to parasites, with studies demonstrating their ability to kill protozoans like Trypanosoma cruzi, Trypanosoma brucei, and the malaria parasite Plasmodium falciparum. wikipedia.orgresearchgate.net Beyond direct cell killing, biochemical assays have uncovered other mechanisms of action. Notably, Cupiennin-1a was found to inhibit the formation of nitric oxide by neuronal nitric oxide synthase, a function mediated through its complexation with the regulatory protein Calmodulin. researchgate.net
| Assay Type | Target Organism/Cell Line | Finding | Reference |
|---|---|---|---|
| Antimicrobial (MIC) | E. coli, S. aureus, P. aeruginosa | Potent activity in the submicromolar range. | nih.govwikipedia.org |
| Antitumor (MTT) | MCF-7, MDA-MB-231 (human breast cancer) | High cytotoxic activity, even at low concentrations. | nih.gov |
| Insecticidal | SF21 (Spodoptera frugiperda cells) | Demonstrated cytotoxic activity. | nih.gov |
| Hemolytic | Human erythrocytes | Confirmed lytic activity. | wikipedia.orgresearchgate.net |
| Antiparasitic | Trypanosoma, Plasmodium | Effective at killing parasitic protozoans. | wikipedia.orgresearchgate.net |
| Biochemical | Neuronal nitric oxide synthase | Inhibits enzyme activity via complexation with Calmodulin. | researchgate.net |
Microinjection and Bioassay Techniques in Model Organisms (e.g., Drosophila melanogaster)
To understand the biological effect of this compound in a whole-organism context, particularly for its insecticidal properties, microinjection into the model organism Drosophila melanogaster (fruit fly) is a standard and powerful technique. pnas.orggompel.org
This method involves the precise injection of a defined volume (typically 50 nL) of the peptide solution, either alone or in combination with other compounds, directly into the fly's thorax. nih.govnih.gov The subsequent effect, usually paralysis or mortality over a 24-hour period, is recorded to determine toxicity (e.g., LD₅₀). pnas.orgbiologists.com
A key finding from these bioassays is the potent synergistic effect of cupiennins. While cupiennins themselves have moderate insecticidal activity, they dramatically enhance the potency of neurotoxins found in the same venom. pnas.orgscispace.com For instance, when a non-toxic concentration of Cupiennin-1a is co-injected with the neurotoxin CsTx-1, the mortality rate of the flies increases by up to 65%. pnas.orgbiologists.com This suggests a primary role for cupiennins in the venom is to disrupt cell membranes, thereby facilitating the entry of other neurotoxins to their intracellular targets and accelerating paralysis of the prey. nih.govbiologists.com
| Experiment | Model Organism | Key Finding | Reference |
|---|---|---|---|
| Toxicity Assessment | Drosophila melanogaster | Determined the dose-dependent insecticidal activity of cupiennins. | pnas.orgresearchgate.net |
| Synergism Bioassay (Co-injection) | Drosophila melanogaster | Co-injection of non-toxic Cupiennin-1a with neurotoxin CsTx-1 significantly increased the neurotoxin's paralytic effect. | pnas.orgbiologists.com |
| Synergism with K+ ions | Drosophila melanogaster | The activity of neurotoxins, but not cupiennins, was enhanced by co-injection with potassium chloride (KCl). | pnas.orgbiologists.com |
Proteomic and Transcriptomic Platforms for Comprehensive Venom Gland Analysis
Modern "omics" technologies have revolutionized venom research by enabling a comprehensive analysis of all gene products and proteins present in the venom gland of C. salei. This holistic view provides crucial context for understanding the production and function of individual components like this compound.
Transcriptomics: High-throughput sequencing of the venom gland transcriptome (the sum of all messenger RNA molecules) has provided a complete blueprint of the peptides and proteins the spider can produce. mdpi.comnih.gov Using 454- and Illumina-sequencing, researchers have identified an astonishing diversity of venom components. nih.gov One study reported 34,107 contigs (assembled genetic sequences), with 53% of all expressed sequences corresponding to venom-specific peptides and proteins. mdpi.com This approach led to the discovery of complex precursor structures for cupiennins, where four transcript families were found to be responsible for expressing 179 different linear peptides. researchgate.netnih.gov These precursors contain multiple cationic cupiennin sequences separated by anionic linker peptides, revealing a unique and efficient synthesis process. nih.gov
Proteomics: While transcriptomics shows what can be produced, proteomics confirms what is actually present in the venom. Using top-down and bottom-up mass spectrometry-based approaches, researchers analyze the crude venom to identify the array of mature proteins and peptides. mdpi.comscielo.br This work has validated the expression of proteins identified at the transcriptome level and has been essential for characterizing post-translational modifications. researchgate.net Comprehensive proteomic analyses of C. salei venom have confirmed the presence of numerous cupiennins alongside a cocktail of enzymes (like hyaluronidase (B3051955) and α-amylase) and various neurotoxin families, supporting the "dual prey-inactivation strategy" hypothesis where cytolytic peptides and enzymes work together to disturb homeostasis and aid the spread of neurotoxins. mdpi.comnih.govproteomexchange.org
| Platform | Methodology | Key Findings for C. salei Venom Gland | Reference |
|---|---|---|---|
| Transcriptomics | 454 and Illumina Sequencing | Identified 179 cupiennin variants encoded by 4 complex precursor transcript families. Revealed that 53% of expressed sequences are venom-specific. | researchgate.netmdpi.comnih.gov |
| Proteomics | LC-ESI-Orbitrap MS (Bottom-up/Top-down) | Validated the presence of proteins and peptides predicted by the transcriptome. Identified key enzymes and neurotoxins present alongside cupiennins. | mdpi.comnih.govscielo.br |
Q & A
Q. How can researchers ensure compliance with open-science practices in this compound research?
- Methodological Answer : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, Protein Data Bank). Share protocols on platforms like Protocols.io and use persistent identifiers (DOIs) for datasets. Cite preprints and negative results to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
